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Compound of Interest

Compound Name: GR 113808

cat. No.: B1672113

GR 113808: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR 113808 is a potent and highly selective antagonist of the 5-hydroxytryptamine receptor 4
(5-HT4). Its high affinity and specificity have established it as an invaluable pharmacological
tool for the characterization of the 5-HT4 receptor and for investigating its physiological and
pathophysiological roles. This document provides a detailed overview of the chemical structure,
physicochemical and pharmacological properties, and the primary signaling pathways
associated with GR 113808. It is intended to serve as a comprehensive resource for
researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

GR 113808, with the IUPAC name [1-[2-[(methylsulfonyl)amino]ethyl]-4-piperidinyljmethyl 1-
methyl-1H-indole-3-carboxylate, is a synthetic organic compound.[1] Its fundamental chemical
and physical properties are summarized in the table below.
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Property Value Reference

[1-[2-
methylsulfonyl)amino]ethyl]-4
IUPAC Name [(_ .y. Y Jethyl] [1]
-piperidinyllmethyl 1-methyl-

1H-indole-3-carboxylate

CAS Number 144625-51-4 [2][3]
Molecular Formula C19H27N304S [2][3]
Molecular Weight 393.50 g/mol [3]

CN1C=C(C(=0)OCC2CCN(CC
SMILES NS(C) 2]
(=0)=0)CC2)C2=CC=CC=C12

Appearance Off-white solid [3]

Table 1: Chemical and Physical Properties of GR 113808

Pharmacological Properties

GR 113808 is distinguished by its high affinity and selectivity for the 5-HT4 receptor. It acts as a
competitive antagonist, effectively blocking the receptor's activation by serotonin and other
agonists.

Receptor Binding Affinity

The binding affinity of GR 113808 for the 5-HT4 receptor has been extensively characterized in
various in vitro systems. The following table summarizes key quantitative data.
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Parameter Species/Tissue Value Reference
pKi Guinea pig striatum 9.3-10.3 [3]
Cloned human 5-HT4
Kd 0.15 nM [2]
receptors
Kd Guinea pig striatum 0.4-1nM [3]
Human colonic
pKB 9.43 [2]
muscle
IC50 Guinea pig striatum 113 nM [3]

Table 2: 5-HT4 Receptor Binding Affinity of GR 113808

Receptor Selectivity

A critical feature of GR 113808 is its high selectivity for the 5-HT4 receptor over other serotonin
receptor subtypes and other neurotransmitter receptors. This selectivity is crucial for its use as
a specific pharmacological probe.

Selectivity Fold-Change

Receptor Subtype i ET Reference
5-HT1A >300 (2]
5-HT1B >300 [2]
5-HT2A >300 [2]
5-HT2C >300 [2]
5-HT3 >300 [2]

Table 3: Selectivity of GR 113808 for 5-HT Receptor Subtypes

Experimental Protocols

The following sections outline the general methodologies for key experiments used to
characterize the pharmacological properties of GR 113808.
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Radioligand Binding Assay

This protocol describes a typical competition binding assay to determine the affinity of a test
compound for the 5-HT4 receptor using [3H]-GR 113808 as the radioligand.

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT4 receptor.

Materials:

Membrane preparations from cells expressing 5-HT4 receptors (e.g., HEK293-h5-HT4) or
from tissues rich in these receptors (e.g., guinea pig striatum).

e [3H]-GR 113808 (Radioligand).

e Unlabeled GR 113808 (for determining non-specific binding).
e Test compounds.

» Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4).

e 96-well microplates.

e Glass fiber filters.

 Scintillation cocktail.

 Liquid scintillation counter.

Procedure:

 Incubation: In each well of a 96-well plate, combine the membrane preparation, a fixed
concentration of [3H]-GR 113808 (typically near its Kd value), and varying concentrations of
the test compound. For total binding, omit the test compound. For non-specific binding, add
a high concentration of unlabeled GR 113808.

» Equilibration: Incubate the plates at room temperature for a sufficient period to reach
equilibrium (e.g., 60 minutes).
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« Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound
from free radioligand.

e Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound
radioligand.

o Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the
radioactivity using a liquid scintillation counter.

o Data Analysis: Calculate the specific binding at each concentration of the test compound.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
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Radioligand Binding Assay Workflow

Signaling Pathways

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the
Gs alpha subunit. Activation of the 5-HT4 receptor by an agonist initiates a signaling cascade
that leads to the modulation of various cellular functions.
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Gs-Protein Dependent Pathway

The canonical signaling pathway for the 5-HT4 receptor involves its coupling to the stimulatory
G-protein, Gs.

o Receptor Activation: Binding of an agonist to the 5-HT4 receptor induces a conformational
change.

o G-Protein Coupling: The activated receptor binds to the Gs protein, causing the exchange of
GDP for GTP on the Gas subunit.

o Adenylyl Cyclase Activation: The GTP-bound Gas subunit dissociates and activates adenylyl
cyclase.

e CAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine
monophosphate (CAMP).

o Downstream Effectors: CAMP acts as a second messenger, activating downstream effectors
such as Protein Kinase A (PKA).

GR 113808, as an antagonist, binds to the 5-HT4 receptor but does not induce this
conformational change, thereby preventing the initiation of this signaling cascade.
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5-HT4 Receptor Gs-Protein Signaling Pathway
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Conclusion

GR 113808 remains a cornerstone in the study of the 5-HT4 receptor. Its high potency and
selectivity allow for precise investigation of the receptor's role in various physiological systems.
The data and protocols presented in this guide offer a foundational resource for researchers
aiming to utilize this important pharmacological tool in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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